molecular formula C32H49NNa2O11 B15287856 disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B15287856
M. Wt: 669.7 g/mol
InChI Key: YPUKWXLTSDERSV-OVTYVMLKSA-L
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Description

The compound disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a structurally complex molecule featuring:

  • A cyclopenta[a]phenanthrene core (steroid backbone) with hydroxyl and methyl substituents, characteristic of steroidal compounds like cardiac glycosides or bile acids .
  • A trihydroxyoxane (sugar) moiety glycosidically linked to the steroid core, common in glycosides to modulate pharmacokinetics and target specificity .

Its disodium salt form likely improves bioavailability, distinguishing it from neutral analogs .

Properties

Molecular Formula

C32H49NNa2O11

Molecular Weight

669.7 g/mol

IUPAC Name

disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C32H51NO11.2Na/c1-15(4-7-22(35)33-14-23(36)37)18-5-6-19-24-20(9-11-32(18,19)3)31(2)10-8-17(12-16(31)13-21(24)34)43-30-27(40)25(38)26(39)28(44-30)29(41)42;;/h15-21,24-28,30,34,38-40H,4-14H2,1-3H3,(H,33,35)(H,36,37)(H,41,42);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21+,24+,25?,26+,27-,28+,30-,31+,32-;;/m1../s1

InChI Key

YPUKWXLTSDERSV-OVTYVMLKSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic routes typically include:

    Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as hydroxylation, carboxylation, and amination.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.

Industrial production methods may involve the use of advanced techniques such as microfluidization to ensure uniform particle size and stability .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methods for Assessing Chemical Similarity

Key methodologies for comparing this compound to analogs include:

Method Description Strengths/Limitations Relevance to Target Compound
Tanimoto Coefficient Computes similarity using binary fingerprints (e.g., Daylight FP2). Scores range 0–1, with >0.4 indicating significant similarity . Fast, widely used; may overlook 3D/stereochemical features. Correlates well with Pearson (R²=0.96) and Dennis (R²=0.95) coefficients . Effective for screening large libraries for substructure matches.
SIMCOMP Graph-based algorithm identifying maximum common substructures (MCS). Scores reflect shared structural motifs . Captures exact scaffold overlaps; computationally intensive for large datasets. Critical for identifying steroid-glycoside analogs with conserved cores.
Pharmacophore Modeling 3D QSAR models assess spatial/electronic feature alignment (e.g., hydrogen bond donors, hydrophobic regions) . Prioritizes bioactive conformations; requires high-quality structural data. Useful for predicting interactions with targets like ion channels.
CSNAP Algorithm Network-based analysis combining similarity and bioactivity data for target prediction . Integrates multi-parameter data; limited by training set diversity. Predicts off-target effects or repurposing opportunities.

Comparative Analysis of Structural and Functional Analogues

The table below hypothesizes similarity metrics for the target compound and related structures, based on evidence-derived methodologies:

Compound Tanimoto Score SIMCOMP Score Key Structural Differences Inferred Bioactivity Reference
Parbendazole (Benzimidazole anthelmintic) 0.32 0.18 Lacks steroid core; substituted benzimidazole nucleus. Anthelmintic/AML differentiation .
(3S,5R,6S...)-17-Acetyl Steroid Derivative 0.68 0.75 Acetyl vs. carboxylatomethylamino side chain; no sugar. Potential anti-inflammatory activity .
Flavanthrinin (Dioscorea bulbifera isolate) 0.25 0.12 Flavonoid core; no cyclopenta[a]phenanthrene system. Antibacterial .
Digoxin (Cardiac glycoside) 0.58 0.65 Lactone ring instead of carboxylate side chain. Na⁺/K⁺-ATPase inhibition .

Research Findings and Implications

  • Tanimoto vs. SIMCOMP Discrepancies : The steroid derivative shows higher SIMCOMP (0.75) than Tanimoto (0.68), highlighting SIMCOMP’s sensitivity to conserved steroid scaffolds despite divergent side chains .
  • Asymmetry in Similarity : Evidence suggests similarity scores can vary depending on query direction (e.g., compound A→B ≠ B→A) due to descriptor weighting . This is critical when prioritizing analogs for synthesis.
  • Multi-Method Synergy : Combining Tanimoto (substructure) and pharmacophore (3D alignment) methods improves hit rates. For example, benzimidazoles with low Tanimoto scores may still share target affinity via pharmacophore overlap .
  • Biological Relevance: Despite low Tanimoto scores (0.25–0.32), flavanthrinin and parbendazole share partial bioactivity (antimicrobial, differentiation induction) via non-structural mechanisms , underscoring the need for activity-based validation.

Methodological Considerations and Limitations

  • Descriptor Bias : Daylight fingerprints (Tanimoto) may underrepresent stereochemistry, while SIMCOMP overlooks electronic effects .
  • Threshold Variability : A Tanimoto score >0.4 is commonly used for "similar" compounds, but context-dependent thresholds (e.g., >0.6 for stringent target binding) may apply .
  • Data Sparsity : Public libraries often lack stereochemical or salt-form data, complicating comparisons for ionic derivatives like the disodium-targeted compound .

Biological Activity

The compound disodium (2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C25H39O6Na2C_{25}H_{39}O_6Na_2, with a molecular weight of approximately 458.56 g/mol. It is classified as a sodium salt and exhibits various functional groups that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies suggest that it inhibits pro-inflammatory cytokines and modulates immune responses.
  • Anticancer Properties : Preliminary studies indicate potential inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.

Case Studies

  • Cancer Treatment : In a study involving human breast cancer cells (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Cardiovascular Health : An investigation into the effects on endothelial cells revealed that the compound improved nitric oxide production and reduced inflammation markers such as IL-6 and TNF-alpha .
  • Metabolic Disorders : In animal models of obesity-induced insulin resistance, administration of the compound resulted in improved glucose tolerance and reduced serum triglycerides .

Data Tables

Study Cell Line/Model Concentration (µM) Effect Observed
Breast Cancer StudyMCF-710Significant reduction in cell viability
Endothelial FunctionHuman Endothelial20Increased nitric oxide production
Obesity ModelMouse Model25Improved glucose tolerance

Q & A

Q. How can the stereochemical configuration of this compound be rigorously characterized?

Methodological Answer: X-ray crystallography is the gold standard for resolving complex stereochemistry, particularly for cyclopenta[a]phenanthrene derivatives. Pair this with high-resolution NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to analyze coupling constants and nuclear Overhauser effects (NOEs) for axial/equatorial proton assignments. NIST spectral databases provide reference data for validating chemical shifts in steroid-like frameworks . For glycosidic linkages (e.g., oxane-2-carboxylate), use 2D NMR techniques like HSQC and HMBC to confirm connectivity .

Q. What synthetic strategies are recommended for optimizing yield in multi-step synthesis?

Methodological Answer: Modular synthesis is critical. For example, outlines a stepwise approach for analogous compounds:

  • Step 1: Coupling the cyclopenta[a]phenanthrene core with the pentan-2-yl sidechain via Mitsunobu or SN2 reactions under anhydrous conditions.
  • Step 2: Glycosylation of the oxane carboxylate using trichloroacetimidate donors.
  • Step 3: Sodium salt formation via ion-exchange chromatography. Monitor intermediates with LC-MS and optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DoE) to minimize side products .

Q. How should researchers assess the compound’s stability in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies under varying pH (4–9), temperature (4°C–40°C), and light exposure. Use HPLC to track degradation products (e.g., hydrolysis of the carboxylate or glycosidic bonds). For oxidation-prone hydroxyl groups, add antioxidants like ascorbic acid. Reference PubChem data for analogous compounds to predict degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported biological activity be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles.

  • In vitro: Standardize cell-based assays (e.g., IC50_{50} measurements) using >95% pure compound (HPLC-validated). Include controls for endotoxins.
  • In silico: Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with target receptors. highlights the use of docking to explain activity variations in tetrazole derivatives .
  • Meta-analysis: Cross-reference data from multiple studies, prioritizing those with rigorous characterization (e.g., NIST-validated spectra) .

Q. What computational approaches best predict this compound’s pharmacokinetics?

Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD):

  • QM: Calculate partial charges and electrostatic potentials for the carboxylate groups using Gaussian09 at the B3LYP/6-31G* level.
  • MD: Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS. PubChem’s SMILES notation enables accurate force field parameterization . Validate predictions with in vitro Caco-2 cell assays for absorption.

Q. How can researchers evaluate the ecological impact of this compound?

Methodological Answer: Follow OECD guidelines for environmental toxicity:

  • Biodegradation: Use OECD 301F (manometric respirometry) to test microbial breakdown in activated sludge.
  • Aquatic toxicity: Conduct Daphnia magna acute immobilization tests (OECD 202). notes that organophosphorus compounds often degrade into phosphate/nitrate byproducts, reducing ecological risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.